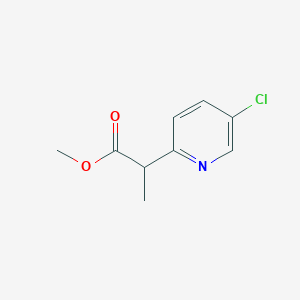

Methyl 2-(5-chloropyridin-2-YL)propanoate

Description

Methyl 2-(5-chloropyridin-2-yl)propanoate, with the chemical formula C₉H₁₀ClNO₂, is a molecule of interest due to its unique structural features, combining a chlorinated pyridine (B92270) ring with a methyl propanoate side chain. These features make it a valuable precursor in various synthetic pathways.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2028321-43-7 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| SMILES | COC(=O)C(C)C1=NC=C(Cl)C=C1 |

Data sourced from chemical supplier catalogs. achemblock.comkeyorganics.net

Halogenated pyridines are a critically important class of compounds in organic synthesis, serving as versatile building blocks for the introduction of the pyridine moiety into a wide range of molecules. The presence of a halogen atom, in this case, chlorine, on the pyridine ring at the 5-position, activates the ring for various nucleophilic substitution reactions and cross-coupling reactions. This allows for the further functionalization of the pyridine core, a common scaffold in pharmaceuticals and agrochemicals.

The ester functional group, specifically a methyl propanoate, attached at the 2-position of the pyridine ring, provides another site for chemical modification. Esters can be hydrolyzed to the corresponding carboxylic acids, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This dual functionality of a reactive halogenated pyridine ring and a modifiable ester group makes this compound a strategic intermediate in multi-step syntheses.

Pyridine-substituted propanoate esters are significant intermediates, particularly in the agrochemical industry. They are key precursors in the synthesis of a class of herbicides known as aryloxyphenoxypropionates. These herbicides are known to be effective against grassy weeds in broadleaf crops. The synthesis of these herbicides often involves the coupling of a substituted pyridine moiety with a phenoxypropanoate unit.

While a direct and specific synthesis of a commercial herbicide from this compound is not explicitly detailed in the readily available literature, the structural analogy to key intermediates for herbicides like haloxyfop-methyl (B155383) is striking. For instance, haloxyfop-methyl, methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate, contains a similar 2-substituted pyridine core. nih.govnih.gov The synthesis of such molecules typically involves the reaction of a halogenated pyridine with a substituted phenol.

A plausible synthetic route to aryloxyphenoxypropionate herbicides using this compound as a starting material would involve a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by a phenoxide.

While specific advanced research focused solely on this compound is not extensively documented in academic journals, its potential research trajectories can be inferred from the broader context of pyridine chemistry and its applications.

Catalytic Cross-Coupling Reactions: A significant area of modern organic synthesis is the development of new catalytic cross-coupling reactions. Future research could explore the use of this compound in various palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring. This would open up new avenues for the synthesis of novel polysubstituted pyridine derivatives with potential biological activity.

Medicinal Chemistry Applications: The pyridine scaffold is a common feature in many approved drugs. Research into the derivatization of this compound could lead to the discovery of new compounds with potential therapeutic applications. The propanoate side chain could be modified to introduce various pharmacophores, while the pyridine ring could be further functionalized to optimize binding to biological targets.

Development of New Agrochemicals: Given its likely role as an intermediate for herbicides, further research could focus on synthesizing a variety of analogs of existing aryloxyphenoxypropionate herbicides using this building block. This could lead to the discovery of new herbicides with improved efficacy, selectivity, or environmental profiles.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-chloropyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMUBDBGMNPLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis of Methyl 2 5 Chloropyridin 2 Yl Propanoate

Strategic Design of Precursors and Starting Materials for Pyridine-Propanoate Scaffolds

The successful synthesis of Methyl 2-(5-chloropyridin-2-yl)propanoate is critically dependent on the careful selection and design of its precursors. The pyridine-propanoate scaffold forms the core of the target molecule, and its construction requires readily available and reactive starting materials.

A common and effective strategy begins with commercially accessible pyridine (B92270) derivatives. For instance, 2-chloropyridine (B119429) can serve as a foundational starting material. The chloro-substituent at the 2-position is particularly advantageous as it can direct metallation reactions to achieve regioselective functionalization at other positions on the pyridine ring. This has been demonstrated in the synthesis of related pyridine derivatives where a 2-chloro substituent influences the regioselectivity of lithiation.

Another key precursor is the propanoate moiety. The synthesis of 2-(pyridin-2-yl)propanoic acid derivatives often involves the introduction of a propanoic acid or ester group onto the pyridine ring. This can be achieved through various organic reactions. For example, coupling reactions between a functionalized pyridine, such as 2-bromopyridine or 2-chloropyridine, and a propanoate equivalent can be employed.

The synthesis of the specific precursor, 2-(5-chloropyridin-2-yl)propanoic acid, is a crucial step. This can be accomplished through multi-step synthetic sequences. One potential route involves the Sandmeyer reaction on a corresponding aminopyridine to introduce the chloro group at the 5-position. Subsequent functionalization at the 2-position to introduce the propanoate side chain would then be necessary.

The strategic design of these precursors is paramount for an efficient and high-yielding synthesis. The choice of starting materials and the sequence of reactions are tailored to minimize side reactions and facilitate purification of the intermediates and the final product.

Optimized Esterification Protocols for this compound

Once the precursor carboxylic acid, 2-(5-chloropyridin-2-yl)propanoic acid, is synthesized, the final step is its conversion to the corresponding methyl ester. Esterification is a fundamental reaction in organic chemistry, and various protocols have been optimized to achieve high efficiency, particularly for heteroaromatic carboxylic acids which can present unique challenges.

Catalytic Esterification Strategies and Reaction Mechanism Studies

Catalytic esterification is the most common and efficient method for the synthesis of esters. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method. masterorganicchemistry.commasterorganicchemistry.com

Common Acid Catalysts:

Sulfuric Acid (H₂SO₄): A strong and inexpensive catalyst, often used in excess. google.comchemguide.co.uk

Hydrochloric Acid (HCl): Another strong acid catalyst that is effective for esterification. masterorganicchemistry.com

p-Toluenesulfonic Acid (TsOH): A solid, organic acid that is often easier to handle than sulfuric acid. masterorganicchemistry.com

Alkane Sulfonic Acids: These have been shown to be effective catalysts, particularly for the esterification of nicotinic acid, a related pyridine carboxylic acid. google.com

The reaction mechanism of acid-catalyzed esterification involves several key steps: chemguide.co.ukresearchgate.netrsc.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The reaction is an equilibrium process, and to drive the reaction towards the product side, an excess of the alcohol (methanol in this case) is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For pyridine carboxylic acids, the nitrogen atom in the pyridine ring can be protonated by the acid catalyst, which can affect the reactivity of the carboxylic acid. However, the use of a strong acid salt of the pyridine carboxylic acid ester itself as a catalyst has been reported as an effective strategy. google.com

Interactive Data Table: Comparison of Catalysts for Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid | Inexpensive, strong acid | Corrosive, can cause side reactions |

| Hydrochloric Acid | Effective catalyst | Volatile, corrosive |

| p-Toluenesulfonic Acid | Solid, easier to handle | More expensive than H₂SO₄ |

| Alkane Sulfonic Acids | Effective in small amounts | May require specific reaction conditions |

Non-Catalytic Approaches and Solvent Effects

While catalytic methods are prevalent, non-catalytic esterification can also be achieved, typically under high-temperature and high-pressure conditions. However, these methods are generally less practical for laboratory-scale synthesis due to the harsh conditions required. Uncatalyzed esterification of carboxylic acids with stoichiometric amounts of alcohol has been studied, but often requires elevated temperatures to achieve reasonable reaction rates and conversions. uiowa.edu

The choice of solvent can significantly impact the efficiency of esterification reactions. elsevierpure.com Solvents can influence the equilibrium position and the rate of reaction. For Fischer esterification, the alcohol reactant (methanol) often serves as the solvent. masterorganicchemistry.com In other cases, an inert, water-immiscible organic solvent like benzene can be used to facilitate the azeotropic removal of water, thereby shifting the equilibrium towards the product. google.com Studies on the esterification of pyridine mono-carboxylic acids have shown that the reactivity is influenced by the dipolarity and polarizability of aprotic solvents. researchgate.net

Asymmetric and Stereoselective Synthesis of Chiral Propanoate Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. This compound possesses a chiral center at the α-position of the propanoate group, and therefore, methods for its asymmetric and stereoselective synthesis are highly valuable.

Chiral Auxiliary-Based Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of α-substituted ester synthesis, a common approach is to first form an amide between the carboxylic acid precursor and a chiral amine auxiliary. The resulting chiral amide can then undergo diastereoselective alkylation at the α-position. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, which can then be esterified.

Examples of chiral auxiliaries that have been successfully employed in the synthesis of chiral α-arylpropionic acids include lactamides. researchgate.net The use of these auxiliaries in esterification reactions mediated by reagents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) has shown good asymmetric induction. researchgate.net

Enantioselective Catalysis in α-Substituted Ester Synthesis

Enantioselective catalysis offers a more atom-economical and elegant approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to control the stereoselectivity of the reaction.

For the synthesis of α-substituted esters, several enantioselective catalytic methods have been developed. These include:

Catalytic enantioselective allylboration of α-ketiminoesters: This method has been used to synthesize chiral α-allyl-α-aryl amino esters with high optical purity. chemrxiv.orgorganic-chemistry.org While not directly applicable to the synthesis of this compound, it demonstrates the potential of enantioselective catalysis in creating chiral centers α to an ester group.

Enantioselective conjugate addition of amino acid derivatives: Chiral catalysts, such as cyclopropenimines, have been used to catalyze the Michael addition of α-substituted amino ester imines to achieve high enantioselectivities. beilstein-journals.org

Chiral proton catalysis: C2-symmetric bis(AMidine) [BAM] catalysts have been shown to promote the anti-selective addition of α-substituted α-nitro esters to imines, providing products with high diastereo- and enantioselectivity. rsc.orgnih.gov

While direct enantioselective catalytic methods for the synthesis of this compound are not extensively reported in the provided search results, the principles of enantioselective catalysis for the synthesis of α-substituted esters are well-established and could be adapted for this specific target molecule.

Interactive Data Table: Comparison of Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliary | Well-established, reliable | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal |

| Enantioselective Catalysis | Atom-economical, highly efficient | Development of a suitable catalyst can be challenging |

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances instituteofsustainabilitystudies.com. In the context of synthesizing complex molecules like this compound, these principles offer a framework for developing more environmentally benign and economically viable manufacturing routes ispe.org. This involves innovations in solvent use, feedstock sourcing, and the catalytic processes employed.

A primary goal of green chemistry is to minimize the use of auxiliary substances like organic solvents, which contribute significantly to the environmental footprint of chemical manufacturing instituteofsustainabilitystudies.com. The synthesis of nitrogen-containing heterocycles, a class of compounds that includes the pyridine core of the target molecule, is an area where significant progress has been made in adopting greener solvent strategies mdpi.comnih.gov.

The exploration of alternative solvents is a key strategy. Water, bio-based solvents, and supercritical CO₂ are increasingly used as safer substitutes for volatile organic compounds (VOCs) jddhs.com. For the synthesis of pyridine derivatives, reactions in aqueous media have been demonstrated, leveraging water's non-toxic and non-flammable nature mdpi.com. Another approach is the use of solvent-free reaction conditions nih.gov. These reactions, often facilitated by microwave or ultrasound energy, can lead to shorter reaction times, higher yields, and simpler work-up procedures, thereby reducing waste nih.govmdpi.com.

Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis

| Feature | Conventional Solvents (e.g., Benzene, Dichloromethane) | Green Solvents (e.g., Water, Ethanol, Supercritical CO₂) |

|---|---|---|

| Environmental Impact | Often toxic, volatile, and contribute to pollution. | Lower toxicity, reduced emissions, and often biodegradable instituteofsustainabilitystudies.com. |

| Safety | Can be flammable, carcinogenic, or pose other health risks. | Generally safer to handle and work with instituteofsustainabilitystudies.com. |

| Source | Typically derived from petrochemicals. | Can be derived from renewable resources (e.g., bio-ethanol) ispe.org. |

| Cost | Purchase and disposal costs can be high. | Often lower purchase and disposal costs. |

Applying these principles to the synthesis of this compound would involve investigating reaction pathways that can proceed in water or other green solvents, or under solvent-free conditions, potentially with microwave or ultrasonic assistance.

The foundation of a green synthetic process lies in its starting materials. The twelve principles of green chemistry advocate for the use of renewable rather than depleting feedstocks whenever technically and economically practicable jddhs.com. The pyridine ring is a core structural component of many pharmaceuticals, and its synthesis from renewable resources is an active area of research vcu.edu.

Traditionally, the building blocks for such compounds are derived from petroleum. However, research has shown that pyridine and its derivatives can be synthesized from biomass. For instance, the catalytic conversion of bio-based platform chemicals like acetaldehyde and formaldehyde in the presence of ammonia can yield the pyridine ring pharmaguideline.com. This approach aligns with the goal of creating a more sustainable chemical industry by reducing reliance on fossil fuels.

Catalysis is a cornerstone of green chemistry, as catalytic reactions are more atom-efficient and generate less waste than stoichiometric reactions jddhs.com. The development of highly efficient and selective catalysts is crucial for the sustainable synthesis of N-heterocycles mdpi.com. Biocatalysis, which uses enzymes or whole cells to perform chemical transformations, offers high selectivity under mild conditions, often in aqueous media mdpi.com. Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste nih.gov.

Table 2: Potential Renewable Feedstocks for Pyridine Synthesis

| Feedstock Source | Derived Chemicals | Potential Application |

|---|---|---|

| Biomass | Acetaldehyde, Formaldehyde | Building blocks for the pyridine ring via aminocyclization pharmaguideline.comresearchgate.net. |

| Lignocellulose | Furfural | Can be converted to pyridine through catalytic processes. |

| Waste Polylactic Acid (PLA) | Pyridines | Thermocatalytic conversion and ammonization over zeolites. |

For the synthesis of this compound, a green approach would involve sourcing the pyridine core from renewable feedstocks and employing highly efficient, recyclable catalysts for the subsequent chemical transformations.

Reaction Engineering and Process Intensification in Synthesis

Reaction engineering and process intensification are critical for translating green chemistry principles from the laboratory to industrial-scale production acs.org. These disciplines focus on designing and optimizing chemical processes to be safer, more efficient, and more sustainable tandfonline.comtandfonline.com. For the synthesis of fine chemicals and pharmaceuticals like this compound, continuous flow chemistry and microreactor technology represent a significant advancement over traditional batch processing tandfonline.com.

Continuous flow reactors, particularly microreactors, offer numerous advantages stemming from their high surface-to-volume ratio and small internal dimensions nih.gov. These features allow for rapid heat and mass transfer, precise temperature control, and the safe handling of highly reactive or hazardous intermediates tandfonline.comnih.govbohrium.com. The synthesis of pyridine derivatives has been shown to benefit from this technology. For example, continuous flow systems have been used for the N-oxidation of pyridines, resulting in a safer, greener, and more efficient process compared to batch reactors researchgate.netorganic-chemistry.org.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues tandfonline.com. | Highly efficient, ensuring uniform reaction conditions nih.gov. |

| Safety | Accumulation of large quantities of hazardous materials can be risky tandfonline.combohrium.com. | Small reactor volumes minimize the hold-up of hazardous reagents, improving safety tandfonline.com. |

| Scalability | Scaling up can be challenging and may require process redesign. | Scalability is typically achieved by running the process for longer or using multiple reactors in parallel ("numbering-up") organic-chemistry.org. |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry organic-chemistry.org. |

| Yield & Selectivity | Can be lower due to side reactions and non-uniform conditions. | Often higher due to precise control and rapid quenching of reactions vcu.edubeilstein-journals.org. |

The implementation of continuous flow technology in the synthesis of this compound could offer significant advantages in terms of process efficiency, safety, and sustainability, aligning with the modern demands of pharmaceutical manufacturing.

Elucidation of Reaction Pathways and Mechanistic Studies of Methyl 2 5 Chloropyridin 2 Yl Propanoate

Hydrolysis and Transesterification Mechanisms of the Ester Moiety

The ester group is a key reactive site, susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for both hydrolysis, the cleavage of the ester by water, and transesterification, the exchange of the alkoxy group with another alcohol. These reactions can be promoted by either acidic or basic conditions, each following a distinct mechanistic pathway. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the hydrolysis of Methyl 2-(5-chloropyridin-2-yl)propanoate to 2-(5-chloropyridin-2-yl)propanoic acid and methanol (B129727) is a reversible process. The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. khanacademy.org

The established mechanism involves a sequence of protonation, nucleophilic addition, deprotonation, protonation, and elimination steps. masterorganicchemistry.com A tetrahedral intermediate is formed after the water molecule attacks the carbonyl carbon. Subsequent proton transfers and the elimination of a methanol molecule lead to the formation of the carboxylic acid. The use of a large excess of water can drive the equilibrium towards the hydrolysis products.

Similarly, acid-catalyzed transesterification follows a comparable mechanism. Instead of water, an alcohol (R'OH) acts as the nucleophile. The reaction equilibrium can be shifted by using the incoming alcohol as the solvent. masterorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). |

| 4. Elimination | The tetrahedral intermediate collapses, eliminating a molecule of methanol. |

| 5. Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated, regenerating the acid catalyst. |

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt of 2-(5-chloropyridin-2-yl)propanoic acid. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

This addition step, which is typically the rate-determining step, results in the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This final step drives the reaction to completion.

Base-catalyzed transesterification proceeds via a similar addition-elimination mechanism, where an alkoxide ion (RO⁻) acts as the nucleophile instead of hydroxide. The reaction is an equilibrium process, and the position of the equilibrium is determined by the relative stability and concentration of the reactant and product alkoxides. masterorganicchemistry.com

Table 2: Comparison of Acid-Catalyzed vs. Base-Promoted Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible equilibrium | Irreversible |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |

| Final Product | Carboxylic acid | Carboxylate salt |

| Catalyst Consumption | Catalytic amount of acid | Stoichiometric amount of base |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient (π-deficient) aromatic system. This deficiency is caused by the greater electronegativity of the nitrogen atom compared to carbon, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution. uoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings bearing a good leaving group, such as a halide. wikipedia.org In the case of this compound, the chlorine atom at the C5 position can potentially be displaced by strong nucleophiles.

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atom.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. youtube.commasterorganicchemistry.com

The reactivity of halopyridines towards SNAr is dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more reactive than those at the 3-position because the negative charge of the Meisenheimer complex can be delocalized directly onto the ring nitrogen. uoanbar.edu.iq While the chlorine in the target molecule is at the C5 position (meta to the nitrogen), the presence of the electron-withdrawing propanoate group at the C2 position can influence the electron distribution and potentially facilitate substitution under certain conditions.

Table 3: Factors Influencing SNAr Reactivity on the Pyridine Ring

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Ring Nitrogen | Activation | The electronegative nitrogen atom withdraws electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack. uoanbar.edu.iq |

| Position of Halogen | High | Positions 2 and 4 are highly activated as the negative charge of the intermediate is stabilized by delocalization onto the nitrogen. Position 3 (and 5) is less activated. uoanbar.edu.iq |

| Leaving Group | Moderate | The rate-determining step is usually the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com |

| Nucleophile Strength | High | Stronger nucleophiles (e.g., amines, alkoxides) react more readily. |

The pyridine ring is generally resistant to electrophilic aromatic substitution. This low reactivity stems from two main factors uoanbar.edu.iq:

The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.

Under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making it even less reactive than nitrobenzene.

If electrophilic substitution does occur, it preferentially takes place at the C3 or C5 position, as the intermediate carbocations for attack at these positions are less destabilized than those for attack at C2, C4, or C6. In this compound, the C5 position is already occupied by a chlorine atom. Therefore, any potential electrophilic attack would likely be directed to the C3 position, although harsh reaction conditions would be required.

Reductive and Oxidative Transformations

The distinct chemical nature of the ester and the chloropyridine ring allows for selective transformations through reduction and oxidation.

Chemoselectivity is a key challenge in the reduction of this compound, as both the ester and the pyridine ring are susceptible to reduction under different conditions.

Ester Reduction: The methyl ester can be reduced to the corresponding primary alcohol, 2-(5-chloropyridin-2-yl)propan-1-ol. Powerful hydride reagents like lithium aluminum hydride (LAH) are typically required for this transformation. However, LAH can also potentially react with the pyridine ring. A milder and more selective approach might involve converting the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to the alcohol with sodium borohydride (B1222165). rsc.org

Pyridine Ring Reduction: The aromatic pyridine ring can be partially or fully reduced. Partial reduction to a dihydropyridine (B1217469) can be achieved using reagents like sodium borohydride on an activated pyridinium salt, or under Birch reduction conditions for electron-deficient pyridines. acs.orgnih.gov Complete reduction to the corresponding piperidine (B6355638) derivative typically requires more forceful conditions, such as catalytic hydrogenation at high pressure and temperature or using rhodium catalysts with transfer hydrogenation agents. liv.ac.uk Achieving selective reduction of the pyridine ring while preserving the ester group is challenging, as many conditions for pyridine reduction will also reduce the ester.

The most common controlled oxidation reaction for pyridine derivatives involves the nitrogen atom.

N-Oxidation: The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic substitution and influencing the regioselectivity of other reactions. acs.org Continuous flow microreactors using catalytic systems such as titanium silicalite (TS-1) and H₂O₂ have been shown to be a safe and efficient method for the N-oxidation of various pyridine derivatives. organic-chemistry.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogen and other Sites

The chlorine atom on the pyridine ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for constructing complex molecules. researchgate.netresearchgate.netrsc.org

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. mdpi.comnih.gov In the context of this compound, the C-Cl bond at the 5-position of the pyridine ring can be activated by a palladium catalyst to couple with an organoboron reagent, typically a boronic acid or boronic ester. researchgate.netresearchgate.net

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. The oxidative addition to 2-halopyridines is often faster than to corresponding halobenzenes. rsc.org

Transmetalation: The organo group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for challenging substrates like 2-chloropyridines. rsc.orgresearchgate.netresearchgate.net Microwave-assisted conditions can also be used to accelerate the reaction. mdpi.comresearchgate.netresearchgate.net

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Product |

| This compound | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Methyl 2-(5-phenylpyridin-2-yl)propanoate |

| This compound | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Methyl 2-(5-(4-methoxyphenyl)pyridin-2-yl)propanoate |

| This compound | Thiophene-2-boronic Acid | [NiCl₂(dppp)] | K₃PO₄ | Methyl 2-(5-(thiophen-2-yl)pyridin-2-yl)propanoate |

Sonogashira Coupling and Related Reactions

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. scirp.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental for introducing alkynyl moieties onto the pyridine core of molecules like this compound. wikipedia.org

The catalytic cycle of the copper-co-catalyzed Sonogashira coupling involves two interconnected cycles. libretexts.org

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., the C-Cl bond of the pyridine ring) to form a Pd(II) intermediate. libretexts.org

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide species. wikipedia.orglibretexts.org This step increases the nucleophilicity of the alkyne.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. libretexts.org

Reductive Elimination: The resulting palladium-alkynyl-aryl complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, completing the cycle. libretexts.org

Recent developments have also focused on copper-free Sonogashira couplings to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and the use of potentially toxic copper salts. wikipedia.org In these systems, the reaction is believed to proceed through two interconnected Pd(0)/Pd(II) catalytic cycles, where a palladium bisacetylide complex is involved in the transmetalation step. wikipedia.org The choice of palladium catalyst, ligands (e.g., phosphines), and base is critical for reaction efficiency, particularly with less reactive aryl chlorides. organic-chemistry.orgwikipedia.org Pyridine-based substrates themselves can act as ligands, influencing catalyst activity. wikipedia.org

| Halopyridine Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C, 3h | 98% | scirp.org |

| Iodobenzene (Aryl Halide Model) | Phenylacetylene | PdCl₂(AAF)₂ / CuI | DBU / Toluene | RT | 99% | acs.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | RT | High | organic-chemistry.org |

Heck and Stille Coupling Reactions

The Heck and Stille reactions are powerful palladium-catalyzed methods for forming C(sp²)-C(sp²) bonds, which can be applied to functionalize the 5-chloro position of the pyridine ring.

The Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.com The generally accepted mechanism involves:

Oxidative Addition: A Pd(0) catalyst adds to the aryl-chloride bond, forming an arylpalladium(II) complex.

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond (carbopalladation). researchgate.net

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new C=C double bond and a hydridopalladium(II) complex. The Heck reaction typically results in a trans double bond in the product. youtube.com

Reductive Elimination: The hydridopalladium(II) species eliminates HX with the help of a base, regenerating the Pd(0) catalyst. researchgate.net

The Stille reaction couples an aryl halide with an organotin compound (stannane). organic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. The catalytic cycle comprises:

Oxidative Addition: Similar to the Heck reaction, Pd(0) adds to the aryl halide.

Transmetalation: The organotin reagent transfers its organic group to the palladium(II) complex, and the tin halide is eliminated. This step is often the rate-determining step and can be accelerated by the presence of copper(I) salts or fluoride (B91410) ions. organic-chemistry.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. The Stille reaction proceeds with retention of the stereochemistry of the coupling partners. youtube.com

For a substrate like this compound, both reactions offer a route to introduce vinyl or aryl/heteroaryl groups at the C5 position, significantly diversifying the molecular structure.

| Reaction | Coupling Partner | Typical Catalyst | Key Mechanistic Steps | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Typically forms trans-alkenes | masterorganicchemistry.comyoutube.com |

| Stille Reaction | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd(OAc)₂ | Oxidative Addition, Transmetalation, Reductive Elimination | Retention of stereochemistry | youtube.comorganic-chemistry.org |

Buchwald-Hartwig Amination and C-N Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.org This transformation is a cornerstone of modern synthesis, providing a direct route to aryl amines from substrates such as this compound.

The catalytic cycle is widely accepted and involves the following key steps: nih.govnumberanalytics.com

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly. libretexts.org

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyridine ring, forming a Pd(II)-aryl complex. This step is often rate-determining. nih.govnumberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. nih.gov

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the arylamine product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov

The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps. numberanalytics.comresearchgate.net For electron-deficient heteroaryl chlorides like 2-chloropyridines, the reaction is generally feasible. Studies on 2,4-dichloropyridine (B17371) have shown that amination occurs with high regioselectivity at the more reactive C2 position before proceeding to the C4 position at higher temperatures, demonstrating the nuanced reactivity of such systems. researchgate.net

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |

| Ligand | Facilitates key steps, stabilizes catalyst | P(t-Bu)₃, XPhos, BINAP, DPPF, NHCs | wikipedia.orgnumberanalytics.comresearchgate.net |

| Base | Deprotonates amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.org |

| Aryl Halide | Electrophile | Aryl chlorides, bromides, iodides, triflates | libretexts.orgnumberanalytics.com |

| Amine | Nucleophile | Primary and secondary alkyl/arylamines | wikipedia.org |

Reductive Cross-Electrophile Coupling

Reductive cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation that avoids the need for pre-formed organometallic nucleophiles. researchgate.netnih.gov This method directly couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a transition metal catalyst (commonly nickel) and a stoichiometric reductant (e.g., zinc or manganese). researchgate.netrsc.org

For a substrate like this compound, this reaction would involve coupling the C5-Cl position with an alkyl electrophile. The mechanism of nickel-catalyzed cross-electrophile coupling is distinct from traditional cross-couplings and often involves radical intermediates. wisc.eduacs.org A plausible mechanistic pathway is:

Reduction: The Ni(II) precatalyst is reduced by the stoichiometric reductant to a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) complex preferentially undergoes oxidative addition with the more reactive electrophile, the aryl halide, to form an arylnickel(II) intermediate. wisc.eduacs.org

Radical Generation: The second electrophile, the alkyl halide, is activated to form an alkyl radical. This can occur via single-electron transfer from a nickel intermediate or through other pathways. wisc.eduacs.org

Radical Capture: The arylnickel(II) species efficiently traps the alkyl radical. nih.govacs.org

Reductive Elimination: The resulting arylnickel(III) or a related species undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond and a Ni(I) or Ni(II) species, which re-enters the catalytic cycle. wisc.edu

Research has specifically demonstrated the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides. nih.govwisc.edudocumentsdelivered.com These studies found that using a rigid bathophenanthroline (B157979) ligand in a polar aprotic solvent like DMF at high concentration was effective for achieving the desired coupling, highlighting the importance of tailored conditions for challenging heteroaromatic substrates. nih.govdocumentsdelivered.comnih.gov

| Component | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Electrophile | 2-Chloropyridine (B119429) derivatives | Substrate | nih.govwisc.edu |

| Alkyl Electrophile | Alkyl bromides | Coupling Partner | nih.govwisc.edu |

| Catalyst | NiCl₂·glyme | Precatalyst | nih.gov |

| Ligand | Bathophenanthroline | Stabilizes Ni, promotes coupling | nih.govdocumentsdelivered.com |

| Reductant | Zinc dust | Reduces Ni(II) to Ni(0) | acs.org |

| Solvent | DMF (high concentration) | Reaction Medium | documentsdelivered.comnih.gov |

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Primary Subject/Substrate |

| 2-Amino-3-bromopyridine | Substrate Example |

| 2,4-Dichloropyridine | Substrate Example |

| Phenylacetylene | Reagent (Alkyne) |

| Iodobenzene | Substrate Example |

| Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) | Catalyst |

| Triphenylphosphine (PPh₃) | Ligand |

| Copper(I) iodide (CuI) | Co-catalyst |

| Triethylamine (Et₃N) | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base |

| Toluene | Solvent |

| Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) | Catalyst |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Ligand |

| Cesium carbonate (Cs₂CO₃) | Base |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst |

| XPhos | Ligand |

| BINAP | Ligand |

| DPPF | Ligand |

| Sodium tert-butoxide (NaOt-Bu) | Base |

| Potassium carbonate (K₂CO₃) | Base |

| Nickel(II) chloride glyme complex (NiCl₂·glyme) | Catalyst |

| Bathophenanthroline | Ligand |

| Zinc (Zn) | Reductant |

Advanced Spectroscopic and Analytical Investigations for Structural and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Methyl 2-(5-chloropyridin-2-yl)propanoate. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₉H₁₀ClNO₂. achemblock.com The theoretical monoisotopic mass can be calculated with high precision, and experimental measurement via HRMS serves to confirm this composition. The presence of the chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key signature in the mass spectrum, further validating the presence of chlorine in the molecule.

Beyond confirming the parent molecule, HRMS is pivotal for impurity profiling. By analyzing the mass spectrum for ions other than the target compound, potential impurities, such as starting materials, by-products, or degradation products, can be identified. Collision-Induced Dissociation (CID) studies on the protonated molecule can reveal characteristic fragmentation patterns. nih.gov For this compound, expected fragmentation would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the propanoate chain, as well as cleavages involving the pyridine (B92270) ring. These fragmentation pathways provide structural information and can be used to identify and characterize impurities that share a similar core structure.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ |

| Monoisotopic Mass [M] | 199.03998 Da |

| Mass of [M+H]⁺ Ion | 200.04781 Da |

| Mass of [M+Na]⁺ Ion | 222.02975 Da |

| Key Fragmentation Pathways | Loss of •OCH₃, Loss of •COOCH₃, Cleavage of the pyridine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out, confirming the connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (indicating neighboring protons). For this compound, distinct signals are expected for the aromatic protons on the pyridine ring, the methine proton of the propanoate chain, and the two methyl groups.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the type of carbon (e.g., C=O, aromatic C-Cl, aromatic C-H, aliphatic C). For this compound, nine distinct signals are expected, corresponding to each carbon atom in the structure. Data for the related methyl propanoate show the carbonyl carbon at approximately 174.9 ppm, the methoxy carbon at 51.5 ppm, and the aliphatic carbons at 27.5 and 9.2 ppm. vaia.comdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Structure) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Pyridine H-3 | ~7.5 | ~125 |

| Pyridine H-4 | ~7.8 | ~140 |

| Pyridine H-6 | ~8.5 | ~150 |

| Propanoate CH | ~4.0 (quartet) | ~45 |

| Propanoate CH₃ | ~1.6 (doublet) | ~18 |

| Ester OCH₃ | ~3.7 (singlet) | ~52 |

| Pyridine C-2 | - | ~160 |

| Pyridine C-5 | - | ~135 |

| Ester C=O | - | ~173 |

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. huji.ac.illibretexts.org For this compound, COSY would show correlations between the methine proton (CH) and the methyl protons (CH₃) of the propanoate group, as well as between adjacent protons on the pyridine ring (e.g., H-3 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). columbia.edu It is invaluable for assigning the ¹³C signal for each protonated carbon by linking it to its attached, and often already assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between carbon and proton atoms, typically over two to three bonds (²JCH and ³JCH). columbia.eduazom.com This is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the ester carbonyl carbon to the methoxy protons and the methine proton. It would also connect the propanoate side chain to the pyridine ring by showing a correlation from the methine proton to the C-2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY can provide information about the preferred conformation of the molecule in solution, for example, by showing spatial proximity between the propanoate side chain protons and the H-3 proton of the pyridine ring.

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. emory.edu This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR could be used to characterize its solid form. acs.org Differences in the ¹³C chemical shifts compared to the solution state can reveal information about intermolecular interactions, such as hydrogen bonding or π-stacking, and molecular packing in the crystal lattice.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which generally correlate with their size and shape. nih.gov This method acts as a "virtual chromatography" within the NMR tube. For a sample of this compound, a DOSY experiment would show all ¹H NMR signals from the compound aligned at the same diffusion coefficient. leidenuniv.nl The presence of signals at different diffusion coefficients would indicate impurities, allowing for their identification and a qualitative assessment of the sample's purity without the need for physical separation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Polymorph Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the 1735-1750 cm⁻¹ region. Other characteristic bands would include C-O stretching, C-H stretching and bending, C-Cl stretching, and aromatic C=C and C=N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations are often strong in the Raman spectrum. researchgate.netoptica.org The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule. aps.orgnih.gov

These techniques are also highly sensitive to the solid-state environment. Different polymorphs of a compound will exhibit distinct FTIR and Raman spectra, particularly in the low-frequency (fingerprint) region, making vibrational spectroscopy a valuable tool for polymorph screening and identification.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman |

| C=O Stretch (Ester) | 1735 - 1750 | FTIR (Strong) |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | FTIR, Raman |

| C-O Stretch (Ester) | 1100 - 1300 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Since this compound contains a stereocenter at the C-2 position of the propanoate chain, it exists as a pair of enantiomers. X-ray crystallography performed on a single crystal of one enantiomer is the only method that can determine its absolute configuration without ambiguity. nih.gov

This technique provides detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. This information is critical for understanding the physical properties of the solid material and for identifying and distinguishing between different polymorphic forms.

Advanced Chromatographic Techniques for Purity and Process Monitoring

The comprehensive assessment of "this compound" purity and the monitoring of its synthesis process necessitate the use of advanced chromatographic techniques. These methods offer high resolution and sensitivity, enabling the separation and quantification of the target compound from impurities, starting materials, and potential byproducts.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The use of specialized detectors enhances selectivity and sensitivity, providing comprehensive analytical data.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, offering good separation for moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the gradient or isocratic elution tailored to achieve optimal separation.

The integration of specialized detectors provides more than just a retention time profile. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can acquire the UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment by comparing the spectra to that of a reference standard. Furthermore, coupling HPLC with a Circular Dichroism (CD) detector allows for the online analysis of the chiroptical properties of the enantiomers of this compound, providing information on enantiomeric purity. jascoinc.comnih.govresearchgate.netchromatographyonline.com

A typical chiral HPLC separation for a compound analogous to this compound might utilize a polysaccharide-based chiral stationary phase. rsc.org The separation of enantiomers is crucial as they may exhibit different pharmacological activities.

Below is a representative data table for the chiral HPLC analysis of this compound.

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.7 min |

| Retention Time (S-enantiomer) | 14.9 min |

| Resolution (Rs) | > 2.0 |

This table is illustrative and based on typical separation conditions for similar chiral compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product or arise during the synthesis of this compound. These volatile species can include residual solvents, unreacted starting materials, and low molecular weight byproducts.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Potential volatile impurities in the synthesis of this compound could include pyridine, 2-chloropyridine (B119429), and methanol. The mass spectra of these compounds would show characteristic fragmentation patterns aiding in their unambiguous identification. For instance, the mass spectrum of a methyl ester like the target compound would likely exhibit a fragment corresponding to the loss of a methoxy group (-OCH3). jmchemsci.com

The following table illustrates potential volatile impurities and their characteristic mass-to-charge ratios (m/z) that could be monitored using GC-MS.

| Potential Volatile Impurity | Key Mass Fragments (m/z) |

| Pyridine | 79, 52 |

| 2-Chloropyridine | 113, 78, 51 |

| Methanol | 31, 29 |

| Dichloromethane (solvent) | 84, 49 |

This table is illustrative and lists potential impurities that could be monitored during the synthesis of the target compound.

Gel Permeation Chromatography (GPC) for Oligomerization Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. While GPC is most commonly associated with the analysis of large polymers, it can also be a valuable tool for studying the potential for oligomerization of smaller molecules like this compound under certain reaction or storage conditions.

In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and leading to a later elution. This separation by hydrodynamic volume allows for the detection of dimers, trimers, and other higher-order oligomers that may form.

The formation of oligomers can be an indication of product degradation or unwanted side reactions. Monitoring the GPC profile of this compound over time or under stress conditions (e.g., heat, light) can provide valuable information about its stability. The technique can be used to determine the molecular weight distribution of any oligomeric species present.

The following table provides a hypothetical example of GPC data for a sample of this compound containing a small amount of a dimeric species.

| Species | Retention Time (min) | Apparent Molecular Weight (Da) | Relative Abundance (%) |

| Dimer | 15.2 | 399 | 2.5 |

| Monomer | 18.5 | 199.6 | 97.5 |

This table is a hypothetical representation to illustrate the application of GPC in detecting oligomers.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical properties of chiral molecules like this compound. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule.

Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is obtained by plotting this difference (ΔA = A_L - A_R) against wavelength. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the absolute configuration and conformation of the molecule. For enantiomers, the CD spectra are mirror images of each other. This property makes CD an excellent tool for determining the enantiomeric purity of a sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be accurately quantified. acs.orgacs.orgnih.gov

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of the specific rotation versus wavelength. Similar to CD, ORD spectra of enantiomers are mirror images. The Cotton effect is also observed in ORD spectra as a characteristic peak and trough around the wavelength of maximum absorption. Both CD and ORD are sensitive to the conformational changes in a molecule, as these changes can alter the spatial arrangement of chromophores and thus their interaction with polarized light. rsc.orglibretexts.org

The following table presents hypothetical chiroptical data for the enantiomers of this compound.

| Technique | Enantiomer | Wavelength (nm) | Signal |

| Circular Dichroism (CD) | (R)-enantiomer | 265 | Positive Cotton Effect (Δε = +3.5) |

| (S)-enantiomer | 265 | Negative Cotton Effect (Δε = -3.5) | |

| Optical Rotatory Dispersion (ORD) | (R)-enantiomer | 280 | Peak ([Φ] = +2500) |

| (S)-enantiomer | 280 | Trough ([Φ] = -2500) |

This table is illustrative, presenting expected chiroptical properties based on the analysis of similar chiral molecules.

Utility of Methyl 2 5 Chloropyridin 2 Yl Propanoate As a Building Block in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems and Fused Pyridine (B92270) Derivatives

The presence of the chloropyridine core in Methyl 2-(5-chloropyridin-2-yl)propanoate makes it a key precursor for the synthesis of various fused heterocyclic systems. The chlorine atom can be displaced or participate in cyclization reactions, while the ester functionality can be transformed to introduce additional reactive handles, facilitating the construction of annulated pyridine derivatives.

Research into the synthesis of fused pyridine systems demonstrates a variety of strategies where chloro-substituted pyridines are employed as starting materials. nih.gov For instance, reactions that involve intramolecular cyclization are common. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a nucleophile introduced at the 5-position (after displacing the chlorine) to form a new ring.

Furthermore, the reaction of chloro-pyridines with reagents like hydrazine (B178648) hydrate (B1144303) can yield hydrazido-derivatives, which are versatile intermediates for synthesizing fused systems like pyrazolo-[3,4-b]-pyridine derivatives. nih.gov Similarly, treatment with other bifunctional reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) or 1,2,4-triazolo-[3,4-a]-pyridine structures. nih.gov The general approach involves leveraging the reactivity of the pyridine nitrogen and the chloro-substituent to build complex polycyclic frameworks. nih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound Derivatives

| Starting Material Derivative | Reagent/Condition | Resulting Fused System |

|---|---|---|

| 6-Hydrazido-pyridine derivative | Acetic Acid / Phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridines nih.gov |

| 6-Amino-pyridine derivative | Ethyl Acetoacetate / Urea | Pyrido[2,3-d]pyrimidines nih.gov |

Preparation of Complex Polyfunctionalized Pyridine Architectures

The synthesis of multi-substituted pyridines is a significant area of organic chemistry, and building blocks like this compound are instrumental in this pursuit. rsc.org The molecule already possesses two distinct functional groups, and the pyridine ring itself can be further functionalized.

The chlorine atom at the 5-position is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. For example, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be used to introduce carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the attachment of aryl, alkyl, alkynyl, or amino groups at this position.

Simultaneously, the methyl propanoate group at the 2-position can be modified through various classical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. Each of these new functional groups can then serve as a point for further elaboration, leading to the creation of highly complex and polyfunctionalized pyridine structures. The sequential and selective manipulation of these functional groups is key to building intricate molecular architectures. researchgate.net

Role in Asymmetric Synthesis of Chiral Intermediates

The propanoate side chain of this compound contains a stereocenter at the alpha-carbon, making the compound chiral. This inherent chirality is of significant interest in asymmetric synthesis, particularly for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). nih.gov

The racemic mixture of this compound can be resolved into its individual enantiomers using various techniques, such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. Once resolved, the enantiopure building block can be used in the synthesis of complex chiral molecules, where maintaining stereochemical integrity is crucial.

Alternatively, asymmetric synthesis strategies can be employed to produce enantiomerically enriched versions of this compound or its derivatives directly. rsc.org For example, the asymmetric hydrogenation of a corresponding unsaturated precursor could yield the chiral saturated propanoate. The development of such catalytic asymmetric methods is a key focus in modern organic synthesis. mdpi.comnih.gov These chiral pyridine-containing intermediates are valuable in drug discovery and development, where the stereochemistry of a molecule often dictates its biological activity. researchgate.netmdpi.comnih.gov

Design and Synthesis of Multi-Component Molecular Frameworks

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product. mdpi.comnih.gov These reactions are highly efficient and atom-economical. Derivatives of this compound can be designed to participate in such reactions to rapidly generate diverse molecular frameworks. dovepress.comnih.govrug.nlnih.gov

For example, the ester group could be converted to an aldehyde. This new derivative, 2-(5-chloropyridin-2-yl)propanal, could then be used as the carbonyl component in well-known MCRs like the Ugi or Passerini reactions. Similarly, if the chlorine is replaced with an amino group, the resulting amine could serve as the amine component in these reactions. bldpharm.com

By strategically modifying the initial building block, it can be tailored for inclusion in various MCRs, leading to the one-pot synthesis of complex structures that would otherwise require lengthy, multi-step sequences. This approach is particularly valuable in the construction of libraries of compounds for drug discovery and materials science, where molecular diversity is essential. nih.gov

Chemical Derivatization and Transformation Studies

Selective Reduction of the Ester Group to Alcohols or Aldehydes

The ester group of Methyl 2-(5-chloropyridin-2-yl)propanoate can be selectively reduced to yield the corresponding primary alcohol, 2-(5-chloropyridin-2-yl)propan-1-ol, or the aldehyde, 2-(5-chloropyridin-2-yl)propanal. The choice of reducing agent and reaction conditions is critical to achieving the desired product.

Reduction to Primary Alcohol: Powerful hydride-transfer reagents are typically employed for the complete reduction of the ester to the primary alcohol. harvard.edu Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity, followed by warming to room temperature to ensure completion. chemicalbook.com An aqueous workup is then used to quench the excess reagent and liberate the alcohol product. chemicalbook.com Lithium borohydride (B1222165) (LiBH₄) can also be used, offering a milder alternative that can sometimes provide better selectivity in the presence of other reducible functional groups. harvard.edu

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation, as over-reduction to the alcohol is a common side reaction. This requires the use of sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. The reaction is typically performed at temperatures around -78 °C (a dry ice/acetone bath) to prevent the intermediate hemiacetal from being further reduced. researchgate.net Careful stoichiometric control of the DIBAL-H is also crucial for maximizing the yield of the aldehyde.

| Desired Product | Reagent | Typical Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-(5-chloropyridin-2-yl)propan-1-ol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature | chemicalbook.com |

| 2-(5-chloropyridin-2-yl)propan-1-ol | Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) / Ether | Room temperature | harvard.edu |

| 2-(5-chloropyridin-2-yl)propanal | Diisobutylaluminium hydride (DIBAL-H) | Toluene / Tetrahydrofuran (THF) | -78 °C | researchgate.net |

Amidation and Other Nucleophilic Additions to the Ester Carbonyl

The electrophilic carbonyl carbon of the ester group is susceptible to attack by various nucleophiles. This reactivity allows for the conversion of the methyl ester into a wide range of amides, ketones, or tertiary alcohols through nucleophilic acyl substitution or addition reactions.

Amidation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2-(5-chloropyridin-2-yl)propanamides. This transformation, known as aminolysis or amidation, typically requires heating the ester with the desired amine. scispace.com The reaction can be slow and is often facilitated by the use of a catalyst or by converting the amine into a more potent nucleophile. scispace.comundip.ac.id For less reactive amines, the direct amidation might require elevated temperatures (140-160 °C). scispace.com The products are stable amide compounds that are important in medicinal chemistry. researchgate.net

Addition of Organometallic Reagents: Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can add to the ester carbonyl. This reaction proceeds via a two-step mechanism. The first equivalent of the organometallic reagent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is typically more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. youtube.com The final product, after an acidic workup, is a tertiary alcohol where two identical alkyl or aryl groups from the organometallic reagent have been added.

| Reaction Type | Nucleophile | Product Class | General Conditions | Reference |

|---|---|---|---|---|

| Amidation (Aminolysis) | Primary or Secondary Amine (e.g., RNH₂, R₂NH) | N-substituted Amide | Heating, with or without catalyst | scispace.com |

| Grignard Addition | Grignard Reagent (e.g., R-MgBr) | Tertiary Alcohol | Anhydrous ether solvent, followed by aqueous acid workup | youtube.com |

| Organolithium Addition | Organolithium Reagent (e.g., R-Li) | Tertiary Alcohol | Anhydrous ether solvent, followed by aqueous acid workup | youtube.com |

Modifications and Functionalization of the Pyridine (B92270) Ring

The 5-chloropyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic substitution. The existing substituents (chloro and propanoate groups) influence the position of further functionalization.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic attack. However, under forcing conditions, reactions like nitration can occur. The chlorine at the C5 position and the alkyl group at the C2 position direct incoming electrophiles primarily to the C3 position. For example, nitration of similar 2-amino-5-chloropyridine (B124133) systems has been shown to yield the 3-nitro derivative. google.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent makes the ring susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions or activation. The chlorine atom at the C5 position can potentially be displaced by strong nucleophiles. However, functionalization is more commonly achieved through strategies that increase the reactivity of the ring. One such strategy is C-H functionalization, where a C-H bond is converted to a more reactive group. For instance, converting a C-H bond to a C-F bond can significantly accelerate subsequent SNAr reactions. nih.gov